Cas no 2034458-75-6 (4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione)

4-(Benzenesulfonyl)-7-(2-fluorophenyl)-1λ⁶,4-thiazepane-1,1-dione is a sulfonamide-based heterocyclic compound featuring a thiazepane core with a benzenesulfonyl and 2-fluorophenyl substituent. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such scaffolds are explored for their bioactivity. The presence of the sulfonyl group enhances stability and may influence binding affinity, while the fluorophenyl moiety can modulate electronic and steric properties, potentially improving selectivity. The compound’s well-defined molecular architecture makes it a candidate for further investigation in drug discovery, particularly for targeting enzymes or receptors where sulfonamide derivatives exhibit inhibitory or modulatory effects. Its synthetic route and purity are critical for reproducible research applications.
4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione structure
2034458-75-6 structure
Product Name:4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
CAS No:2034458-75-6
MF:C17H18FNO4S2
MW:383.457525730133
CID:6273526
PubChem ID:119104430
Update Time:2025-06-30

4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
    • 2034458-75-6
    • 7-(2-fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide
    • F6557-1585
    • AKOS026697786
    • 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
    • Inchi: 1S/C17H18FNO4S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-24(17,20)21)25(22,23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
    • InChI Key: QSJNHHIRNWHTTP-UHFFFAOYSA-N
    • SMILES: S1(CCN(CCC1C1C=CC=CC=1F)S(C1C=CC=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 383.06612856g/mol
  • Monoisotopic Mass: 383.06612856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.3Ų

4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione Pricemore >>

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4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione Related Literature

Additional information on 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

4-(Benzenesulfonyl)-7-(2-Fluorophenyl)-1λ6,4-Thiazepane-1,1-Dione: A Comprehensive Overview

4-(Benzenesulfonyl)-7-(2-Fluorophenyl)-1λ6,4-thiazepane-1,1-dione is a complex organic compound with the CAS number 2034458-75-6. This compound belongs to the class of thiazepane derivatives, which have gained significant attention in the field of medicinal chemistry due to their potential pharmacological activities. The molecule features a thiazepane ring system with two ketone groups at positions 1 and 1 (hence the "dione" suffix) and is substituted with a benzenesulfonyl group at position 4 and a 2-fluorophenyl group at position 7. These substituents contribute to the compound's unique chemical properties and biological activity.

The thiazepane core of this compound is a seven-membered ring containing one sulfur atom and one nitrogen atom. This ring system is known for its versatility in accommodating various substituents, making it a popular scaffold in drug design. The presence of the benzenesulfonyl group at position 4 introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Similarly, the 2-fluorophenyl substituent at position 7 introduces fluorine atoms, which are known to enhance lipophilicity and potentially improve bioavailability.

Recent studies have focused on the synthesis and characterization of 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1λ6,4-thiazepane-1,1-dione. Researchers have explored various synthetic routes to construct this compound, including multi-component reactions and stepwise synthesis involving intermediate formation. These methods have been optimized to improve yield and purity, making the compound more accessible for further research.

The pharmacological properties of this compound have also been investigated. Preclinical studies suggest that it exhibits potent activity against certain enzyme targets, making it a promising candidate for drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in vitro, highlighting its potential in treating diseases such as cancer and inflammatory disorders.

From an analytical standpoint, the compound has been characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular structure, conformational flexibility, and stereochemical properties. Such detailed characterization is essential for understanding its behavior in biological systems.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1λ6,4-thiazepane-1,1-dione. By employing computational modeling and biochemical assays, scientists are working to identify key interactions that contribute to its biological activity. This information will be crucial for designing more effective derivatives with improved therapeutic profiles.

In summary, 4-(benzenesulfonyl)-7-(2-fluorophenyl)-1λ6,4-thiazepane-1,1-dione (CAS No: 2034458-75-6) represents a valuable addition to the arsenal of compounds being explored for their pharmacological potential. Its unique structure and promising biological activity make it a subject of continued interest in both academic and industrial research settings.

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